Uniconazole
Overview
Description
Uniconazole is a triazole chemical compound primarily used as a plant growth retardant. It is effective on a wide range of plants and functions by inhibiting the production of gibberellins, which are plant hormones that promote growth. This inhibition results in more compact and robust plants with increased chlorophyll content, leading to darker leaves .
Mechanism of Action
Target of Action
Uniconazole is a triazole plant growth regulator . It primarily targets the production of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . This compound inhibits the activity of Ent-kaurene oxidase, a key enzyme in the biosynthesis of gibberellins .
Mode of Action
this compound interacts with its targets by suppressing the production of gibberellins . This suppression leads to a decrease in the endogenous gibberellin content . Furthermore, this compound has been found to suppress the BrbZIP39–BrPAL4 module, which mediates lignin biosynthesis .
Biochemical Pathways
this compound significantly affects the “phenylpropanoid biosynthesis” pathway . In this pathway, it remarkably downregulates the expression of BrPAL4, a member of the portal enzyme gene family related to lignin biosynthesis . This leads to a decrease in lignin content . Additionally, this compound has been found to affect the flavone and flavonol biosynthesis and linoleic acid metabolism pathways .
Pharmacokinetics
It is known that this compound has low water solubility and is quite volatile . These properties may influence its bioavailability and persistence in both soil and aquatic systems .
Result of Action
The action of this compound results in significant molecular and cellular effects. It inhibits the elongation of hypocotyls, leading to dwarfing in plants . This is achieved by decreasing lignin content through the repression of the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis . Additionally, this compound has been found to induce cold tolerance in bananas and improve physiological and biochemical attributes of beans subjected to drought stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, drought stress can considerably depress plant growth, but plants treated with this compound under drought stress conditions show significantly higher biomass . This suggests that this compound can effectively alleviate the adverse effects caused by drought stress . .
Biochemical Analysis
Biochemical Properties
Uniconazole plays a significant role in biochemical reactions. It interacts with enzymes and other biomolecules, affecting their function and activity. For instance, this compound has been found to increase the activities of superoxide dismutase and peroxidase in bananas under cold stress . These enzymes play crucial roles in the plant’s response to stress, suggesting that this compound may enhance the plant’s ability to cope with adverse conditions .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment has been shown to significantly inhibit hypocotyl elongation in flowering Chinese cabbage seedlings . This effect is attributed to the significant impact of this compound on the “phenylpropanoid biosynthesis” pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, this compound has been found to decrease lignin content by repressing the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis, leading to the dwarfing of flowering Chinese cabbage seedlings .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound treatment can significantly reduce the production and accumulation of thiobarbituric acid reactive substances (TBARS) in the leaves and roots of potted P. lactiflora, thereby increasing the adaptability of potted P. lactiflora to the environment .
Dosage Effects in Animal Models
While this compound is primarily used in plants, its effects in animal models at different dosages have been studied. For instance, in zebrafish, the acute toxicity of this compound was found to be enantioselective, with the ®-Uniconazole possessing 1.16-fold greater acute toxicity than the (S)-enantiomer .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found to significantly affect the “phenylpropanoid biosynthesis” pathway . In this pathway, this compound remarkably downregulates one member of the portal enzyme gene family, named BrPAL4, which is related to lignin biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For example, this compound effectively reduced root proportion in the 0–20 cm soil layer and increased root proportion in the 20–60 cm soil layer in mung bean plants .
Subcellular Localization
Given its role in inhibiting the production of gibberellins , it is likely that this compound localizes to areas of the cell where these hormones are synthesized.
Preparation Methods
Synthetic Routes and Reaction Conditions: Uniconazole can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with 1,2,4-triazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a Grignard reaction with isobutylmagnesium chloride, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to light brown powder with a melting point of 152.1–155.0 °C .
Chemical Reactions Analysis
Types of Reactions: Uniconazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
Uniconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of triazole derivatives on plant growth and development.
Biology: this compound is employed in research to understand its impact on plant hormone regulation and stress responses.
Medicine: While primarily used in agriculture, this compound’s effects on hormone pathways make it a subject of interest in medical research for potential therapeutic applications.
Industry: this compound is widely used in the agricultural industry to control plant growth, improve crop yield, and enhance stress tolerance in plants .
Comparison with Similar Compounds
Paclobutrazol: Another triazole-based plant growth retardant with similar mechanisms of action.
Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis.
Daminozide: A growth retardant used in horticulture to control plant size and improve flowering
Uniqueness of Uniconazole: this compound is unique due to its high potency and broad-spectrum activity on various plant species. It is particularly effective in enhancing stress tolerance and improving photosynthetic efficiency, making it a valuable tool in both research and agricultural applications .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVFADWVLCOPU-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032505 | |
Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83657-22-1 | |
Record name | Uniconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83657-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uniconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UNICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does uniconazole exert its growth-regulating effects in plants?
A1: this compound acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , ] Gibberellins are plant hormones that play a crucial role in promoting stem elongation. By suppressing gibberellin production, this compound leads to shorter internodes, resulting in more compact plants. [, ]
Q2: What are the downstream effects of this compound treatment on plant physiology?
A2: this compound treatment has been shown to influence various physiological processes in plants, including:
- Increased chlorophyll content: this compound can enhance chlorophyll concentration in leaves, potentially leading to improved photosynthetic efficiency. [, , ]
- Modified root architecture: this compound application can promote lateral root development and increase root biomass, potentially enhancing nutrient and water uptake. [, ]
- Enhanced stress tolerance: Studies suggest that this compound can improve plant tolerance to abiotic stresses, such as drought and salinity, by modulating antioxidant enzyme activities and osmolyte accumulation. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H18ClN3O, and its molecular weight is 291.77 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers don't delve into detailed spectroscopic data, standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed for the characterization of this compound.
Q5: How does the effectiveness of this compound vary with different application methods?
A5: The efficacy of this compound is influenced by the application method. Research indicates that: * Foliar sprays: Generally effective for height control, but efficacy can be influenced by spray volume and coverage. [, ] * Soil drenches: Can provide longer-lasting growth control compared to foliar sprays. [, ] * Substrate incorporation: Controlled-release formulations incorporated into the growing medium can provide consistent growth regulation over time. [, ]
Q6: Does this compound exhibit any catalytic properties in biological systems?
A6: this compound is not known to possess catalytic properties in biological systems. Its primary mode of action is the inhibition of a specific enzyme involved in gibberellin biosynthesis, rather than catalyzing a chemical reaction.
Q7: Have computational methods been used to study this compound and its interactions?
A7: The provided research primarily focuses on experimental investigations. While not explicitly discussed, computational chemistry techniques like molecular docking and QSAR modeling could be valuable tools to further investigate the interaction of this compound with its target enzyme and explore structure-activity relationships.
Q8: How do structural modifications of this compound affect its biological activity?
A8: While specific SAR studies are not presented in the provided research, it is generally understood that alterations to the triazole ring or the side chain of this compound can significantly influence its activity and selectivity.
Q9: What are the key considerations for formulating this compound for different applications?
A9: this compound formulations need to consider factors like stability, solubility, and release kinetics. Different formulations, such as emulsifiable concentrates, wettable powders, and controlled-release granules, are available to suit specific application methods and requirements. [, , ]
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